(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile
Overview
Description
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H6N4O and its molecular weight is 186.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 18617 g/mol, which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Action Environment
The compound is a solid at room temperature , suggesting it may be stable under standard storage conditions.
Biochemical Analysis
Biochemical Properties
(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase, which is crucial in regulating pH and CO2 transport in tissues . The interaction with carbonic anhydrase involves binding to the active site, thereby inhibiting its activity. Additionally, this compound has shown potential as an inhibitor of other enzymes involved in metabolic pathways, making it a candidate for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been found to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, its binding to carbonic anhydrase results in enzyme inhibition, while its interaction with certain kinases can lead to their activation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in metabolite levels . Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPBUCWFPVJOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.